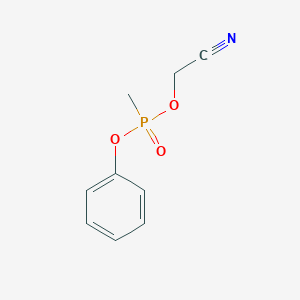

Cyanomethyl phenyl methylphosphonate

Description

Cyanomethyl phenyl methylphosphonate is an organophosphorus compound characterized by a phenyl group, a methylphosphonate backbone, and a cyanomethyl substituent. However, its synthesis, stability, and functional behavior must be inferred from structurally related compounds due to the scarcity of direct data .

Properties

CAS No. |

58264-00-9 |

|---|---|

Molecular Formula |

C9H10NO3P |

Molecular Weight |

211.15 g/mol |

IUPAC Name |

2-[methyl(phenoxy)phosphoryl]oxyacetonitrile |

InChI |

InChI=1S/C9H10NO3P/c1-14(11,12-8-7-10)13-9-5-3-2-4-6-9/h2-6H,8H2,1H3 |

InChI Key |

GLWBNUFCRKJUNY-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(OCC#N)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classical method for synthesizing phosphonates. For cyanomethyl phenyl methylphosphonate, this involves reacting phenyl methylphosphonite with a cyanomethyl halide (e.g., cyanomethyl bromide).

Procedure

- Reactants : Phenyl methylphosphonite (1 eq), cyanomethyl bromide (1.2 eq).

- Catalyst : Triethylamine (1.5 eq) as an acid scavenger.

- Conditions : Stir in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen for 4–6 hours.

- Workup : Quench with ice water, extract with dichloromethane, and purify via column chromatography (silica gel, ethyl acetate/hexane 1:4).

Key Insight : The reaction proceeds via nucleophilic substitution, with the phosphonite attacking the electrophilic cyanomethyl carbon. Triethylamine neutralizes HBr, shifting equilibrium toward product formation.

Esterification of Phenyl Methylphosphonic Acid

Direct esterification of phenyl methylphosphonic acid with cyanomethyl alcohol offers a scalable route.

Procedure

- Reactants : Phenyl methylphosphonic acid (1 eq), cyanomethyl alcohol (1.5 eq).

- Catalyst : p-Toluenesulfonic acid (PTSA, 5 mol%) or chlorinated silica gel.

- Conditions : Reflux in toluene with a Dean-Stark trap for 12–18 hours to remove water.

- Workup : Filter catalyst, concentrate under reduced pressure, and distill the residue (120–125°C, 14 mmHg).

Optimization : Modified silica catalysts (e.g., chlorinated silica) enhance esterification efficiency by providing Brønsted acid sites while minimizing side reactions.

Oleksyszyn Three-Component Reaction

The Oleksyszyn reaction enables one-pot synthesis using triaryl phosphites, aldehydes, and benzyl carbamates.

Procedure

- Reactants :

- Tri(phenyl) phosphite (1 eq).

- Paraformaldehyde (1.2 eq) as the aldehyde source.

- Benzyl carbamate (1 eq).

- Conditions : Stir in dry chloroform at room temperature for 24 hours.

- Modification : Introduce cyanomethyl group via post-synthetic substitution using cyanomethyl bromide.

Yield : 60–65% after substitution.

Limitation : Lower yield due to competing side reactions during cyanomethylation.

Phosphorylation of Cyanomethyl Alcohol

This method involves phosphorylating cyanomethyl alcohol with phenyl methylphosphonyl chloride.

Procedure

- Reactants : Phenyl methylphosphonyl chloride (1 eq), cyanomethyl alcohol (1.1 eq).

- Base : Pyridine (2 eq) to neutralize HCl.

- Conditions : Stir in dichloromethane at 0°C for 2 hours, then room temperature for 12 hours.

- Workup : Wash with 5% HCl, dry over Na₂SO₄, and concentrate.

Advantage : Avoids high temperatures, preserving the cyanomethyl group’s integrity.

Comparison of Methods

| Method | Catalyst | Temperature | Yield | Key Advantage |

|---|---|---|---|---|

| Michaelis-Arbuzov | Triethylamine | 0–5°C | 85–90% | High yield, minimal side products |

| Esterification | PTSA or SiO₂-Cl | Reflux | 75–80% | Scalable, reusable catalyst |

| Oleksyszyn Reaction | None | RT | 60–65% | One-pot synthesis |

| Phosphorylation | Pyridine | RT | 70–75% | Mild conditions |

Critical Analysis and Challenges

- Stability of Cyanomethyl Group : Cyanomethyl derivatives are prone to hydrolysis under acidic or basic conditions. Methods using neutral catalysts (e.g., chlorinated silica) mitigate this.

- Purification : Column chromatography is often required due to byproducts from incomplete reactions.

- Industrial Viability : Esterification and Michaelis-Arbuzov reactions are preferred for scale-up due to higher yields and simpler workflows.

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl phenyl methylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphinite derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phosphonate moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates.

Scientific Research Applications

Cyanomethyl phenyl methylphosphonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

Medicine: Research is ongoing to explore its potential as an antiviral or antibacterial agent.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which cyanomethyl phenyl methylphosphonate exerts its effects involves interactions with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and biological properties of Cyanomethyl phenyl methylphosphonate can be contextualized by comparing it to the following analogs:

Dimethyl Methylphosphonate (DMMP)

- Structure: Lacks aromatic (phenyl) and cyanomethyl groups; contains two methyl esters.

- Applications : Used as a flame retardant and plasticizer.

- Toxicity : Generally low ecotoxicity due to small molecular size and hydrophilicity.

Phenyl Methylphosphonate

- Structure : Features a phenyl group directly attached to the phosphonate backbone.

- Synthesis : Prepared via hydrolysis of diphenyl methylphosphonate under alkaline conditions, yielding sodium salts with 94% efficiency .

- Reactivity : The phenyl group enhances π-π stacking in material matrices, improving thermal stability.

Quinazolin-4-ylamino Methylphosphonate Derivatives

- Structure: Combines quinazoline (a nitrogen heterocycle) with aminophosphonate moieties.

- Synthesis : Microwave-assisted reactions achieve high yields (e.g., 3a–3x derivatives) in 20 minutes, compared to 6 hours for classical methods .

- Bioactivity : Exhibits antiviral activity against tobacco mosaic virus (TMV), with EC50 values comparable to commercial agents like Ningnanmycin .

N-Methoxyphenyl and N-Methylphenyl Aminophosphonates

- Structure : Substituents on the phenyl ring (methoxy vs. methyl) dictate biological activity.

- Toxicity : Methoxy-substituted derivatives (e.g., 3b) show higher toxicity (EC50 = 92.63 mg/kg) than methyl-substituted analogs (EC50 = 214.5 mg/kg) in soil bioassays .

- Selectivity: Methoxy groups enhance herbicidal effects against dicotyledonous plants, whereas methyl groups reduce phytotoxicity .

Diethyl [4-(Benzyloxy)Phenyl]Methylphosphonate

- Structure : Includes a benzyloxy group for enhanced solubility and polymer compatibility.

- Applications : Used as a dopant in Nafion proton exchange membranes (PEMs) to improve conductivity .

Comparative Data Table

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., methoxy) increase toxicity and bioactivity, while methyl groups reduce interaction potency .

- Synthetic Efficiency : Microwave irradiation reduces reaction times for phosphonate derivatives from hours to minutes, preserving yield and purity .

- Material Compatibility: Aromatic phosphonates (e.g., benzyloxy derivatives) enhance proton conductivity in PEMs by 30–50% compared to non-aromatic analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyanomethyl phenyl methylphosphonate, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, methylphosphonate derivatives are synthesized via condensation of methylphosphonic acid with chlorinated intermediates under anhydrous conditions . Validate purity using gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm structural integrity. Quantify impurities via high-performance liquid chromatography (HPLC) with UV detection .

Q. How should researchers characterize the electronic and steric properties of this compound?

- Methodological Answer : Use X-ray crystallography to resolve bond angles and distances, particularly for the phosphonate group. Infrared (IR) spectroscopy identifies vibrational modes of the P=O and C≡N groups. Computational tools like density functional theory (DFT) calculate charge distribution and frontier molecular orbitals to predict reactivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Conduct all reactions in a fume hood with nitrile gloves and chemical-resistant aprons. Store the compound in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Monitor airborne exposure using gas chromatography and adhere to OSHA guidelines for organophosphonates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across studies?

- Methodological Answer : Perform controlled replicate experiments under standardized conditions (e.g., pH, solvent polarity, temperature). Use multivariate analysis to isolate variables causing discrepancies. Cross-reference findings with computational models (e.g., QSPR or molecular dynamics simulations ) to validate mechanistic hypotheses .

Q. What experimental designs are recommended for studying this compound’s role in molecularly imprinted polymers (MIPs)?

- Methodological Answer : Optimize MIP synthesis by varying the molar ratio of template (e.g., the compound) to functional monomers (e.g., methacrylic acid). Characterize binding affinity via Scatchard analysis and validate selectivity using HPLC or surface plasmon resonance (SPR) . Compare imprinting efficiency against non-imprinted polymers .

Q. How can computational models predict the environmental degradation pathways of this compound?

- Methodological Answer : Employ quantum mechanical calculations to simulate hydrolysis mechanisms under varying pH and UV exposure. Validate predictions with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect degradation products like phenyl methylphosphonic acid. Cross-reference with REACH regulatory data for analogous compounds .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and circular dichroism (CD) to monitor conformational changes in proteins. For real-time tracking, employ fluorescence quenching assays with site-specific probes .

Data and Methodology Considerations

- Contradiction Analysis : When reconciling divergent data (e.g., conflicting hydrolysis rates), apply Bayesian statistics to weight evidence based on experimental rigor (e.g., sample size, controls) .

- Ethical and Reporting Standards : Ensure transparency by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose all synthetic yields, characterization spectra, and raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.